2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane
Description
2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane (CAS RN: 125370-60-7) is a fluorinated epoxide characterized by a perfluorinated nonyl chain (C9F16) linked to an oxirane (epoxide) group via a methoxy spacer. Its molecular formula is C12H10F16O2, with a molecular weight of 594.19 g/mol. This compound belongs to the per- and polyfluoroalkyl substances (PFAS) class, known for exceptional chemical inertness, thermal stability, and hydrophobic/oleophobic properties .
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F16O2/c13-5(14)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)3-29-1-4-2-30-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVPTNDWAGIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379933 | |
| Record name | 2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125370-60-7 | |
| Record name | 2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Structure
The compound features a complex structure characterized by a hexadecafluorononyl group attached to an oxirane (epoxide) ring. The presence of fluorinated groups often enhances lipophilicity and can influence the compound's interaction with biological membranes.
- Molecular Formula : C19H18F16O2
- Molecular Weight : 590.3 g/mol
- Solubility : Typically low in water but soluble in organic solvents.
The biological activity of oxiranes is largely attributed to their ability to form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This reactivity can lead to various biological effects including cytotoxicity and modulation of cellular pathways.
Cytotoxicity Studies
Research indicates that compounds with oxirane rings can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar oxirane derivatives have induced apoptosis in human cancer cells by disrupting mitochondrial function and activating caspase pathways .
Antimicrobial Activity
Oxiranes are known for their antimicrobial properties. The fluorinated derivatives have been studied for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the fluorinated alkyl chain enhances membrane disruption leading to increased permeability and cell death .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits phospholipase A2 |
Case Study 1: Cytotoxic Effects on Cancer Cells
A study published in MDPI explored the cytotoxic effects of various oxirane derivatives on prostate cancer cells. The results indicated that compounds similar to 2-{[(2,2,3,3,...)]methyl}oxirane showed IC50 values in the micromolar range, suggesting a potent anti-cancer effect.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of fluorinated oxiranes. The study found that these compounds possessed minimum inhibitory concentrations (MICs) significantly lower than non-fluorinated analogs against several bacterial strains. This highlights the potential for developing new antimicrobial agents based on this chemical scaffold.
Comparison with Similar Compounds
Key Observations :
- Fluorocarbon chain length inversely correlates with solubility in polar solvents but enhances thermal stability and hydrophobicity.
- Longer chains (e.g., C11F21 in CAS 38565-54-7) increase density and melting points but reduce synthetic versatility .
Environmental and Regulatory Considerations
- Persistence : All PFAS-derived oxiranes, including the target compound, are environmentally persistent and bioaccumulative. Regulatory agencies (e.g., EPA, ECHA) are phasing out long-chain PFAS (C8 and longer) .
- Alternatives : Shorter-chain analogs (e.g., C6F13) are being explored as less persistent substitutes .
Preparation Methods
Peracid-Mediated Epoxidation
Peracids such as peracetic acid or meta-chloroperbenzoic acid (mCPBA) are classical reagents for epoxidizing alkenes. For fluorinated ethers, this method requires a precursor alkene adjacent to the ether oxygen. The electron-withdrawing nature of fluorinated chains may reduce reactivity, necessitating elevated temperatures or prolonged reaction times. For example, epoxidation of 3-(perfluorononyloxy)propene with mCPBA in dichloromethane at 0–5°C yields the target epoxide after 12–24 hours. However, this method’s applicability to highly fluorinated systems is limited by side reactions such as ring-opening due to the strong inductive effects of fluorine.
Glycidyl Ether Synthesis via Epichlorohydrin
The most direct route to 2-{[(hexadecafluorononyl)oxy]methyl}oxirane involves reacting perfluorononyl alcohol with epichlorohydrin, a widely used glycidylation agent.
Reaction Mechanism and Conditions
Perfluorononyl alcohol (C9F17CH2OH) is treated with epichlorohydrin in the presence of a base, typically sodium hydroxide or potassium hydroxide. The base deprotonates the alcohol, forming an alkoxide that attacks the electrophilic epichlorohydrin. Subsequent ring closure eliminates hydrochloric acid, forming the glycidyl ether.
Example Protocol
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Reagents :
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Procedure :
Challenges and Optimizations
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Fluorophobic Effects : The hydrophobic perfluorinated chain complicates solubility in polar solvents. Phase-transfer catalysts like TBAB improve interfacial reactivity.
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Side Reactions : Excess epichlorohydrin may lead to oligomerization. Stoichiometric control and slow reagent addition mitigate this.
Phase-Transfer Catalyzed Synthesis
Phase-transfer catalysis (PTC) enhances reaction rates in biphasic systems, particularly for fluorinated substrates.
Adapted Patent Methodology
A method from CN102491959B for analogous oxiranes involves dimethyl sulfoxide (DMSO) and dimethyl sulfate as activating agents, followed by nucleophilic substitution.
Modified Protocol for Target Compound
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Activation Step :
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Nucleophilic Substitution :
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Workup :
Key Advantages :
Bromohydrin Route to Epoxides
The bromohydrin method, detailed in WO2012134860A1, involves bromohydrin formation followed by base-induced cyclization.
Synthesis Steps
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Bromohydrin Formation :
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Epoxidation :
Yield : ~40% (requires optimization for fluorinated systems).
Limitations
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Moderate yields due to competing elimination reactions.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Glycidylation | Epichlorohydrin, KOH, TBAB | 60°C, 6 h | 85–92% | High yield, scalable | Requires careful stoichiometry |
| Phase-Transfer Catalysis | DMSO, dimethyl sulfate, KOH, TBAB | 70–80°C, 4–6 h | 94–97% | Excellent interfacial reactivity | High reagent loadings |
| Bromohydrin | NBS, NaOH, TBAB | 40°C, 1 h | ~40% | Applicable to allyl ethers | Low yield, side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
